Ethoxyidazoxan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
96576-24-8 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(3-ethoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H16N2O3/c1-2-17-13(12-14-7-8-15-12)9-16-10-5-3-4-6-11(10)18-13/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
PXTLRBYNGGDZBN-UHFFFAOYSA-N |
SMILES |
CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |
Canonical SMILES |
CCOC1(COC2=CC=CC=C2O1)C3=NCCN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
96576-25-9 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-(2-ethoxy-1,4-benzodioxanyl))-2-imidazoline hydrochloride ethoxyidazoxan ethoxyidazoxan hydrochloride RX 811033 RX 811059 RX-811033 RX-811059A RX811059A |
Origin of Product |
United States |
Conceptual Foundations and Receptor System Context of Ethoxyidazoxan
Historical Development and Classification of Imidazoline (B1206853) Receptors
The concept of imidazoline receptors arose from observations that certain imidazoline compounds, such as clonidine (B47849), produced pharmacological effects that could not be solely attributed to their interaction with alpha-adrenergic receptors. nih.gov This led to the hypothesis of distinct non-adrenergic binding sites that recognize ligands with an imidazoline structure. nih.gov
Early research utilizing radiolabeled ligands like [³H]clonidine and [³H]idazoxan revealed the existence of non-adrenergic binding sites. nih.gov These sites, collectively termed imidazoline receptors, were subsequently classified into at least two main subpopulations: I1 and I2 receptors. nih.govtocris.com This classification was based on their differential affinities for various ligands. I1 receptors were characterized by sensitivity to ligands such as p-aminoclonidine and moxonidine, while I2 receptors showed high affinity for ligands like idazoxan (B1206943) and cirazoline (B1222771) and substantially lower affinity for p-aminoclonidine and clonidine. nih.govtocris.com A putative I3 receptor subtype, potentially involved in insulin (B600854) secretion, has also been described. tocris.comresearchgate.net
Distinguishing imidazoline I2 receptors from alpha-2 adrenoceptors has been a crucial aspect of research in this field, as many ligands, including idazoxan, can bind to both. researchgate.net Methodological approaches employed for this distinction primarily involve radioligand binding studies and functional assays. Binding studies utilize selective radioligands for either receptor type, and the displacement of these ligands by various compounds is measured to determine affinity and selectivity profiles. For instance, I2 receptors are defined as non-adrenergic binding sites that are inhibited by idazoxan but not blocked by catecholamines. wikipedia.org
Another approach involves the use of ligands with varying degrees of selectivity for α2 adrenoceptors versus imidazoline receptors. By comparing the effects of these ligands in different experimental systems and assessing whether the effects are blocked by selective antagonists for either receptor type, researchers can infer the involvement of I2 receptors or α2 adrenoceptors. For example, studies have utilized compounds with minimal affinity for imidazoline binding sites, such as RX811059 (ethoxyidazoxan) and RX821002 (2-mthis compound), to selectively probe α2 adrenoceptor-mediated effects. nih.gov The differential binding affinities of ligands like amiloride (B1667095) have also been used to further differentiate I2 receptor subtypes (I2A and I2B). tocris.comresearchgate.net
Delineation of Imidazoline I1 and I2 Receptor Subpopulations
Comprehensive Overview of Alpha-2 Adrenoceptor Systems in Central and Peripheral Neurotransmission
Alpha-2 adrenoceptors are a class of G protein-coupled receptors that play significant roles in both the central and peripheral nervous systems. wikipedia.orgspandidos-publications.com They are activated by the endogenous catecholamines norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.org There are three main subtypes of α2 adrenoceptors: α2A, α2B, and α2C, with some species also expressing an α2D subtype. wikipedia.orgphysiology.org
In the central nervous system, α2 adrenoceptors, particularly the α2A and α2C subtypes, are widely distributed and are involved in regulating neurotransmitter release, modulating sympathetic outflow, and influencing processes such as sedation, analgesia, and mood. wikipedia.orgspandidos-publications.comphysiology.orgnih.govfrontiersin.org Presynaptic α2 adrenoceptors function as autoreceptors, providing negative feedback to inhibit the release of norepinephrine from sympathetic nerve terminals. spandidos-publications.comphysiology.orgfrontiersin.orgahajournals.org They can also function as heteroreceptors, modulating the release of other neurotransmitters like dopamine (B1211576) and serotonin. physiology.orgfrontiersin.org
In the periphery, α2 adrenoceptors are found on various tissues, including vascular smooth muscle, platelets, and the kidney. wikipedia.orgfrontiersin.org Postjunctional α2 adrenoceptors on vascular smooth muscle can mediate vasoconstriction. physiology.orgnih.gov In the kidney, they are involved in regulating renal sympathetic neurotransmission, sodium handling, and vascular tone. frontiersin.org
The diverse physiological functions mediated by α2 adrenoceptors highlight their importance in regulating cardiovascular function, pain perception, and central nervous system activity. physiology.orgnih.gov
This compound as a Prototypical Alpha-2 Adrenoceptor Antagonist in Research
This compound (also known as RX811059) is recognized as a potent and highly selective alpha-2 adrenoceptor antagonist that has been utilized as a research tool to investigate the functions of these receptors. researchgate.netnih.govnih.gov Its utility stems from its relatively high selectivity for α2 adrenoceptors compared to imidazoline binding sites, particularly the I1 and I2 receptors. nih.govresearchgate.netnih.gov This selectivity profile makes this compound valuable for studies aiming to specifically block α2 adrenoceptor activity and observe the resulting physiological or pharmacological consequences, thereby helping to differentiate α2 adrenoceptor-mediated effects from those potentially mediated by imidazoline receptors. nih.govnih.gov
Research using this compound has contributed to understanding the role of α2 adrenoceptors in various systems. For instance, studies in animal models have used this compound to investigate the involvement of spinal α2 adrenoceptors in modulating reflexes and sympathetic outflow. nih.gov Its use has helped confirm that tonic adrenergic inhibition mediated through spinal α2 adrenoceptors plays a role in controlling motor reflexes. nih.gov
While this compound is considered a valuable research tool due to its selectivity, it is important to note that some studies suggest it may have some affinity for other receptors, such as 5-HT1A receptors, at which it may act as an antagonist. nih.gov However, compared to less selective antagonists like yohimbine (B192690) or idazoxan, this compound generally offers superior selectivity for probing α2 adrenoceptor-mediated physiological actions. nih.gov
Pharmacological Characterization of Ethoxyidazoxan: in Vitro and Ex Vivo Investigations
Quantitative Assessment of Receptor Binding Affinity and Selectivity
Studies have investigated the binding characteristics of ethoxyidazoxan across a range of receptors to determine its affinity and selectivity.
Detailed Alpha-2 Adrenoceptor Subtype Affinity Profiling (e.g., α2A, α2B, α2C)
This compound is recognized as a selective alpha-2 adrenoceptor antagonist. nih.gov The addition of an alkoxy group, such as the ethoxy group in this compound, at the 2-position of the benzodioxan moiety of idazoxan (B1206943) has been shown to increase alpha-2 selectivity in human brain tissue. doi.orgresearchgate.netnih.gov While the search results indicate selectivity for alpha-2 adrenoceptors, specific detailed affinity profiling across all individual subtypes (α2A, α2B, α2C) with quantitative data (like Ki values for each subtype) for this compound was not explicitly detailed in the provided snippets. However, related compounds like 2-methoxy-idazoxan (RX821002) have been used to study alpha-2 adrenoceptor subtypes, with findings indicating the predominance of the α2A subtype in certain human brain regions. nih.gov
Comprehensive Selectivity Screening Against Diverse Neurotransmitter Receptors, Ion Channels, and Transporters
This compound has been reported to have negligible affinity for alpha-1 adrenoceptors. nih.gov Selectivity studies have also compared its binding to alpha-2 adrenoceptors with imidazoline-2 binding sites and beta-adrenoceptors, indicating good selectivity for alpha-2 adrenoceptors. nih.govresearchgate.net While the provided information confirms assessment against alpha-1 and beta-adrenoceptors and imidazoline (B1206853) I2 receptors, a comprehensive screening against a diverse panel of all neurotransmitter receptors, ion channels, and transporters was not fully detailed within the search results. Neurotransmitter receptors, ion channels, and transporters are crucial components in neuronal communication and are targets for various drugs. msdmanuals.comcusabio.comcreative-diagnostics.comembopress.org
Discriminative Binding Studies at Imidazoline I2 Receptor Sites
This compound has been specifically evaluated for its affinity at imidazoline I2 receptor sites. Studies indicate that this compound has negligible affinity for I2 imidazoline receptors. nih.gov Further characterization has shown good selectivity for alpha-2 adrenoceptors compared with imidazoline-2 binding sites. nih.govresearchgate.net Imidazoline I2 receptors are distinct binding sites recognized by ligands like idazoxan and 2-BFI, and their molecular identities are still being elucidated. nih.govresearchgate.netwikipedia.org
Evaluation of Binding Specificity Relative to Beta-Adrenoceptors
Research has demonstrated that this compound exhibits good selectivity for alpha-2 adrenoceptors when compared to beta-adrenoceptors. nih.govresearchgate.net Beta-adrenoceptors are another class of adrenergic receptors that bind norepinephrine (B1679862) and epinephrine (B1671497) and are involved in various physiological processes, particularly in the cardiovascular system. ebi.ac.ukcvpharmacology.comrevespcardiol.orgnih.gov
Based on the available information, a summary of the binding selectivity of this compound can be presented:
| Target Receptor Type | Affinity/Selectivity Finding | Source(s) |
| Alpha-2 Adrenoceptors | Selective antagonist, increased selectivity with ethoxy group | nih.govdoi.orgresearchgate.netnih.gov |
| Alpha-1 Adrenoceptors | Negligible affinity | nih.gov |
| Imidazoline I2 Receptors | Negligible affinity, good selectivity vs. I2 sites | nih.govresearchgate.netnih.gov |
| Beta-Adrenoceptors | Good selectivity vs. Beta-adrenoceptors | nih.govresearchgate.net |
Functional Antagonism and Agonism Determinations in Preclinical Models
Functional studies have been conducted to assess the antagonistic and agonistic properties of this compound.
In Vitro Pharmacological Characterization of Antagonistic Potency (e.g., antagonism of agonist-induced effects in isolated tissue preparations like mouse vas deferens)
Preliminary functional studies have indicated a lack of intrinsic activity (agonism) at alpha-2 adrenoceptors for this compound. nih.govresearchgate.net The ability of this compound to antagonize agonist-induced effects has been investigated in isolated tissue preparations. Specifically, it has been evaluated for its ability to antagonize UK14,304-induced inhibition of twitch in mouse vas deferens. nih.govresearchgate.net The mouse vas deferens is a commonly used tissue preparation for evaluating the activity of compounds acting on adrenoceptors and other receptors. nih.govkjpp.netumich.edu this compound (RX811059) is listed as an alpha-2 adrenoceptor antagonist that has been reported to produce behavioral activation and decrease pupil diameter in rats, effects opposite to those of alpha-2 adrenoceptor agonists. nih.gov
While specific quantitative data (like pA2 or IC50 values) for the antagonistic potency of this compound in the mouse vas deferens assay were mentioned as being highlighted in preliminary studies, the exact numerical values were not provided in the retrieved snippets. nih.govresearchgate.net
Assessment of Intrinsic Activity at Alpha-2 Adrenoceptors
Functional studies have indicated that this compound and its related derivatives, such as 2-iodopropoxy-idazoxan and 2-fluoroethoxy-idazoxan, demonstrate a lack of intrinsic activity at alpha-2 adrenoceptors. nih.govresearchgate.net This suggests that these compounds primarily act as antagonists, blocking the activity of endogenous agonists at these receptors rather than activating them themselves. Intrinsic activity refers to the ability of a ligand to elicit a functional response upon binding to a receptor, with antagonists having zero intrinsic activity. mdpi.com
Application of Radiolabeled this compound Derivatives in Receptor Research
Radiolabeled derivatives of this compound have been explored for their potential use as imaging ligands in receptor research, particularly for characterizing alpha-2 adrenoceptors in the brain. nih.govresearchgate.net
Synthesis and Evaluation of Imaging Ligands (e.g., 2-fluoroethoxy-idazoxan, 2-iodopropoxy-idazoxan)
The development of suitable imaging ligands for in vivo characterization of alpha-2 adrenoceptors has presented challenges. nih.govresearchgate.net To address this, derivatives of idazoxan, including those structurally similar to this compound (RX811059) and 2-methoxy-idazoxan (RX821002), have been evaluated. nih.govresearchgate.net Preliminary studies assessing their affinities at alpha-2 adrenoceptors in brain membranes from various species and their ability to antagonize agonist-induced responses in functional assays highlighted 2-iodopropoxy-idazoxan and 2-fluoroethoxy-idazoxan as promising candidates. nih.govresearchgate.net These compounds showed good selectivity for alpha-2 adrenoceptors over imidazoline-2 binding sites and beta-adrenoceptors. nih.govresearchgate.net The synthesis and evaluation of such radiolabeled ligands are crucial steps in developing tools for molecular imaging, such as Positron Emission Tomography (PET). mdpi.commdpi.comnih.govnih.govnih.govrsc.org
Ex Vivo Brain Penetration and Receptor Occupancy Assays
Assessment of brain penetration is critical for compounds intended to target central nervous system receptors. cambridgemedchemconsulting.comnih.govfrontiersin.orgmdpi.comresearchgate.net Ex vivo binding assays have been employed to evaluate the ability of this compound derivatives to cross the blood-brain barrier. nih.govresearchgate.net Studies have shown that both 2-iodopropoxy-idazoxan and 2-fluoroethoxy-idazoxan were able to cross the blood-brain barrier following intravenous injection when tested using an ex vivo binding assay. nih.govresearchgate.net This indicates their potential to reach target receptors within the brain. Receptor occupancy assays, often conducted ex vivo or in vivo using radiolabeled ligands, provide information on the extent to which a compound binds to its target receptor in living tissue. cambridgemedchemconsulting.comnih.govresearchgate.netacnp.orgoup.com While the provided text specifically mentions the brain penetration of the idazoxan derivatives in ex vivo assays, further studies using radiolabeled forms and more extensive binding profile characterization are noted as necessary for a complete evaluation of their potential as imaging ligands. nih.govresearchgate.net
Mechanistic Elucidation of Ethoxyidazoxan Action
Neurotransmitter System Modulation and Neurochemical Effects
Ethoxyidazoxan's interaction with α2-adrenoceptors results in several key neurochemical effects, influencing various neurotransmitter systems.
Regulation of Central and Peripheral Norepinephrine (B1679862) Release
As a selective α2-adrenoceptor antagonist, this compound augments norepinephrine release. nih.gov Studies in rats have shown that it increases norepinephrine release in the frontal cortex. nih.gov In the spinal cord of rabbits, this compound enhances somatic and autonomic motor outflows, indicating that it counteracts tonic adrenergic descending inhibition mediated by α2-adrenoceptors on withdrawal reflexes and sympathetic pre-ganglionic neurons. nih.gov This potentiation of reflexes can be considered a pro-nociceptive action. nih.gov Furthermore, in the same model, this compound antagonizes the inhibitory effects of the μ opioid fentanyl, suggesting that exogenous opioids synergize with endogenously released norepinephrine in the spinal cord. nih.gov
Influence on Sympathetic Nervous System Outflow
Intrathecal administration of this compound in rabbits enhances somatic and autonomic motor outflows, demonstrating that tonic adrenergic descending inhibition of sympathetic pre-ganglionic neurons is significant in this species. nih.gov This enhancement suggests an increase in sympathetic outflow. googleapis.com The pupil is controlled by the balanced activity of the sympathetic and parasympathetic systems, and this compound, as an α2-adrenergic receptor antagonist, has been studied for its pharmacodynamic effects in healthy volunteers, which would inherently involve the modulation of sympathetic outflow affecting pupil dynamics. frontiersin.org
Exploration of Interactions with Dopaminergic Pathways
While primarily known for its effects on the noradrenergic system, the potential for this compound to interact with dopaminergic pathways has been explored. Some research suggests that α2-adrenoceptors can regulate dopamine (B1211576) levels in the central nervous system. nih.gov Therefore, inhibiting α2D-adrenoceptors, which this compound does, may affect central dopamine levels. nih.gov Studies using antisense to α2D-adrenoceptors, which would functionally mimic antagonism, have shown increased locomotion and grooming scores in rats, behaviors associated with the activation of dopamine receptors. nih.gov This suggests a potential, albeit indirect, influence on dopaminergic activity. However, further investigation, such as in vivo dialysis or the use of monoamine receptor antagonists, would be needed to confirm the involvement of dopamine in these behavioral effects. nih.gov A fluorinated derivative of this compound, 2-fluoro-ethoxy-idazoxan, has been used as a tracer in brain imaging studies to assess norepinephrine levels, and treatments affecting dopamine pathways, such as D-amphetamine, have been shown to reduce the binding potential of this tracer, implying an increase in endogenous norepinephrine. psychiatrist.comscispace.com This highlights the interconnectedness of monoamine systems, but direct interaction of this compound with dopaminergic receptors is not the primary reported mechanism.
Investigation of Potential Links to Monoamine Oxidase Inhibition
Research using drug discrimination studies in rats has explored the discriminative stimulus effects of various compounds, including this compound (RX811059), and their relationship to monoamine oxidase (MAO) inhibition. In studies where rats were trained to discriminate 2-BFI, an imidazoline (B1206853) I2 receptor ligand, both idazoxan (B1206943) and the α2-adrenoceptor antagonist this compound fully substituted for 2-BFI. nih.govnih.govsci-hub.se Interestingly, MAO inhibitors like moclobemide (B1677376) and pargyline (B1678468) also fully substituted for 2-BFI. nih.govnih.govsci-hub.se This pattern of substitution suggests a potential link between the discriminative stimulus effects of these compounds, including this compound, and MAO inhibition, which leads to increased extracellular monoamine levels. nih.govnih.gov However, it's important to note that this compound is primarily characterized as an α2-adrenoceptor antagonist, and its substitution for 2-BFI in this context may reflect complex interactions within the monoaminergic system rather than direct MAO inhibition by this compound itself. The observed pattern is consistent with the idea that increased monoamine levels, whether through α2 antagonism or MAO inhibition, contribute to the discriminative stimulus. nih.govnih.gov
Intracellular Signaling Pathways and Molecular Interactions
This compound's action as an α2-adrenoceptor antagonist impacts intracellular signaling pathways.
Downstream Signaling Cascades Activated by Alpha-2 Adrenoceptor Antagonism
Alpha-2 adrenoceptors are G protein-coupled receptors that typically mediate their inhibitory effects by coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. idrblab.net Antagonism of α2-adrenoceptors by compounds like this compound would therefore relieve this inhibition, potentially leading to increased adenylyl cyclase activity and elevated cAMP levels. Changes in intracellular messenger cascades, such as those regulated by G-protein coupled receptors and their second messengers like cAMP, are known to mediate the adaptation of neuronal systems to pharmacological stimuli. uib.no While specific downstream signaling cascades directly activated by this compound's antagonism are not extensively detailed in the provided context, the general mechanism of α2-adrenoceptor antagonism implies a disinhibition of the adenylyl cyclase/cAMP pathway. Furthermore, regaining plasticity within these molecular cascades is considered to contribute to the effects of antidepressant drugs, some of which target monoaminergic systems. uib.no
Preclinical Behavioral and Pharmacological Phenotyping
Evaluation in Animal Models of Neurological and Psychiatric Conditions
Animal models serve as valuable tools to explore the potential efficacy of ethoxyidazoxan across a range of conditions, including pain, ischemia, and affective disorders. nih.govibro.org
Assessment of Effects in Nociceptive and Neuropathic Pain Models
Research indicates that this compound demonstrates effectiveness in animal models of inflammatory and neuropathic pain. sci-hub.se However, it appears to have limited effects in models of acute nociception. sci-hub.se This suggests a potential role for this compound in modulating chronic pain states rather than immediate pain responses. Nociceptive pain typically arises from the activation of pain receptors in response to noxious stimuli, while neuropathic pain results from damage to the somatosensory system. physio-pedia.comurosario.edu.co
Studies on Neuroprotective Activity (e.g., in ischemia models)
This compound has been investigated for its potential neuroprotective activity, including in animal models of ischemia or stroke. sci-hub.sepharmacoj.comcelljournal.org Studies suggest that this compound may possess neuroprotective properties. sci-hub.se Ischemia, a condition characterized by restricted blood flow, can lead to neuronal damage. explorationpub.comnih.gov Animal models of cerebral ischemia are used to study the mechanisms of injury and evaluate potential therapeutic interventions aimed at reducing infarct size and improving functional outcomes. pharmacoj.comexplorationpub.com
Behavioral Characterization in Animal Models of Affective Disorders (e.g., chronic mild stress-induced anhedonia)
Animal models are employed to investigate the effects of compounds on behaviors relevant to affective disorders such as depression. scielo.brsbu.ac.irnih.govnih.gov The chronic mild stress (CMS) model is a widely used paradigm that induces depressive-like states in rodents, including anhedonia, a reduction in interest or pleasure in normally rewarding activities. scielo.brsbu.ac.irnih.govnih.gov While the provided search results mention the use of chronic stress models in studying affective disorders and tracers like 2-fluoro-ethoxy-idazoxan in this context scielo.brsbu.ac.irscispace.com, direct detailed findings on the effects of this compound itself in chronic mild stress-induced anhedonia models were not extensively detailed in the snippets. However, the use of such models is a standard approach in characterizing the behavioral effects of compounds like this compound in the context of affective disorders. scielo.brsbu.ac.irnih.govnih.gov
Behavioral Readouts and Functional Parameters
Analysis of Discriminative Stimulus Properties
The discriminative stimulus properties of a drug refer to the internal cues or sensations that an animal learns to associate with the presence of the drug. sci-hub.senih.gov The technique of drug discrimination is used to examine these properties. nih.gov Studies using this technique have investigated the discriminative stimulus properties of this compound in rats. nih.govdominiopublico.uyimperial.ac.ukimperial.ac.uk Research indicates that this compound can produce an interoceptive discriminable stimulus in rats. nih.gov This cue appears to be mediated by antagonists of central α2-adrenoceptors, as dose-related substitution was observed with other selective α2-adrenoceptor antagonists. nih.gov
Quantification of Locomotor Activity and Stereotypic Behaviors
Assessment of locomotor activity and stereotypic behaviors is a standard part of preclinical behavioral characterization to identify potential stimulant or sedative effects and the induction of repetitive, functionless movements. diva-portal.orgslu.seopensanctuary.orgresearchgate.netufl.edunih.gov While the search results discuss the assessment of locomotor activity in the context of chronic mild stress models scielo.br and mention stereotypic behaviors in various animal species diva-portal.orgslu.seopensanctuary.orgresearchgate.netufl.edu, specific detailed findings on the quantification of locomotor activity and stereotypic behaviors directly related to this compound administration were not prominently featured in the provided snippets. However, these parameters are typically evaluated in preclinical studies to provide a comprehensive behavioral profile of a compound.
Oculomotor Performance and Saccadic Eye Movement Modulation
Studies have investigated the influence of α2-adrenoceptor antagonists, including this compound, on oculomotor function, specifically saccadic eye movements. Saccadic eye movements are rapid, ballistic movements of the eyes that change the point of fixation. wikipedia.orgarvojournals.org They are distinct from smooth pursuit, which involves keeping the eyes fixed on a moving object. wikipedia.org
Central α2-adrenoceptor activation is known to affect pupil size and the kinetics of the pupillary light reflex. Activation of α2-adrenoceptors on central noradrenergic neurons leads to miosis (pupil constriction), while activation of postsynaptic α2-adrenoceptors on neurons in the Edinger-Westphal nucleus can result in mydriasis (pupil dilation). researchgate.net
Research indicates that α2-adrenoceptor agonists, such as clonidine (B47849), reduce peak saccadic velocity in healthy volunteers. nih.gov Conversely, α2-adrenoceptor antagonists, including this compound (specifically referred to as RX811059 in one source), have been shown to increase peak saccadic velocity in healthy volunteers. nih.gov This suggests a role for α2-adrenoceptors in modulating the speed of saccadic eye movements, with antagonism by compounds like this compound leading to an acceleration of these movements.
Thermoregulatory Effects
Central α2-adrenoceptors are involved in the regulation of body temperature. Activation of these receptors can lead to alterations in thermoregulation, resulting in either a decrease or an increase in body temperature depending on the ambient temperature. researchgate.net
While the precise thermoregulatory effects of this compound specifically are not extensively detailed in the provided search results, its action as an α2-adrenoceptor antagonist suggests it may counteract the thermoregulatory effects induced by α2-adrenoceptor agonists. For instance, clonidine, an α2-adrenoceptor agonist, is known to influence thermoregulation. researchgate.net Studies using this compound in healthy volunteers have explored its effects in the context of challenges designed to mimic certain physiological responses, although the direct impact on thermoregulation in these specific studies is not explicitly described in detail. hogrefe.com
Pharmacological Interaction Studies in Vivo
In vivo studies have examined the interactions of this compound with other pharmacological agents, particularly in the context of its α2-adrenoceptor antagonist properties.
Antagonism of Alpha-2 Adrenoceptor Agonist-Induced Behavioral and Physiological Effects (e.g., clonidine antagonism)
As a selective α2-adrenoceptor antagonist, a key pharmacological property of this compound is its ability to block the effects of α2-adrenoceptor agonists like clonidine. nih.govpatsnap.com Clonidine stimulates α2-adrenoceptors in the brainstem, leading to reduced sympathetic tone, decreased peripheral resistance, renal vascular resistance, heart rate, and blood pressure. mims.com Clonidine is also known to have sedative effects due to the activation of autoreceptors on locus coeruleus neurons. nih.gov
Furthermore, research investigating the influence of α2-adrenoceptors on adult hippocampal neurogenesis has shown that α2-adrenoceptor agonists like clonidine decrease the proliferation of hippocampal progenitors. jneurosci.org While the direct effect of this compound on neurogenesis is not detailed in the provided results, its antagonistic action would be expected to oppose the inhibitory effects of agonists like clonidine on this process.
Synergistic or Modulatory Effects with Other Pharmacological Agents (e.g., opioid analgesics like morphine and tramadol)
The interaction between α2-adrenoceptor antagonists and opioid analgesics has been a subject of investigation. Some research suggests that imidazoline (B1206853) I2 receptors, which have some overlap in ligands with α2-adrenoceptors, may play a role in modulating the effects of opioids. sci-hub.se
One study indicated that imidazoline I2 receptor ligands, when administered as a pretreatment, markedly enhanced the effects of morphine and tramadol (B15222), shifting their antinociceptive dose-effect curves. sci-hub.se While this compound is described as having negligible affinity for I2 imidazoline receptors nih.gov, its interaction with opioid analgesics might still be explored in the context of its primary α2-adrenoceptor antagonism.
Opioid analgesics like morphine and tramadol exert their effects primarily through opioid receptors, particularly the μ-opioid receptor. wikipedia.orgnih.govbpac.org.nz Tramadol also has monoaminergic properties, inhibiting the reuptake of norepinephrine (B1679862) and serotonin. bpac.org.nzthermofisher.com The combination of tramadol and morphine has been shown to produce synergistic antinociception in preclinical models. nih.gov
Given the role of α2-adrenoceptors in modulating noradrenergic neurotransmission, and the involvement of noradrenaline in pain pathways and the mechanism of action of some opioids like tramadol thermofisher.com, it is plausible that α2-adrenoceptor antagonists like this compound could modulate the effects of opioid analgesics. However, specific detailed research findings on the synergistic or modulatory effects of this compound with morphine or tramadol are not extensively provided in the search results. The interaction between α2-adrenoceptor activity and opioid analgesia is complex and may involve multiple pathways.
Table 1: Summary of this compound's Preclinical Effects and Interactions
| Area of Investigation | Key Findings Related to this compound |
| Oculomotor Performance (Saccadic Eye Movement) | Increases peak saccadic velocity. nih.gov Counteracts the effect of α2 agonists which reduce velocity. nih.gov |
| Thermoregulatory Effects | Expected to counteract α2 agonist-induced thermoregulatory changes based on mechanism of action. researchgate.net |
| Antagonism of α2 Agonist Effects (e.g., clonidine) | Acts as a central α2-adrenoceptor antagonist. nih.gov Blocks discriminative stimulus effects of α2 agonists. nih.gov |
| Synergistic/Modulatory Effects with Opioid Analgesics | Potential for modulation based on α2-adrenoceptor influence on noradrenergic systems involved in pain. thermofisher.com |
Structure Activity Relationship Sar and Computational Chemistry
Elucidation of Structure-Activity Relationships within the Ethoxyidazoxan Chemical Class
The this compound chemical class, based on the core structure of idazoxan (B1206943), comprises compounds featuring a benzodioxan moiety linked to an imidazoline (B1206853) ring. Modifications to this structure, particularly on the benzodioxan ring, have been shown to influence their affinity and selectivity for α2-adrenoceptors and imidazoline receptors.
Studies on imidazoline derivatives, including idazoxan and its analogues, have helped identify key pharmacophoric features necessary for α2-adrenoceptor antagonism. The imidazoline ring is a common structural element in many ligands targeting adrenergic and imidazoline receptors. The presence of an alkoxy group, such as the ethoxy group in this compound or a methoxy (B1213986) group in 2-methoxy-idazoxan (RX821002), at the 2-position of the benzodioxan moiety has been shown to increase α2-selectivity in human brain studies. researchgate.netdoi.org The binding of antagonists to α2 adrenergic receptors often involves π-π or cation-π interactions, with fewer hydrogen bonds compared to β-adrenoceptors. mdpi.com A conserved phenylalanine residue (F7.39) in α1 and α2 adrenoceptors plays a role in the π interaction network and can act as a 'lid' covering the imidazole (B134444) ring of ligands from the extracellular side. mdpi.com
Systematic modifications to the idazoxan structure have demonstrated the impact of substituents on receptor affinity and functional activity. The addition of an alkoxy group at the 2-position of the benzodioxan ring enhances α2-selectivity. researchgate.netdoi.org For instance, this compound (RX811059) and 2-methoxy-idazoxan (RX821002) are considered more selective and specific α2-adrenoceptor antagonists compared to the parent compound, idazoxan. nih.govnih.gov While idazoxan has shown effects on food intake, these effects were not observed with the more selective antagonists RX811059 and RX821002, suggesting that some of idazoxan's effects might be mediated through non-adrenoceptor sites, a property not shared by its alkoxy-substituted derivatives. nih.gov Stereoisomerism also plays a role in the affinity of idazoxan derivatives for α2-adrenoceptors, with the (+)-idazoxan enantiomer showing significantly higher affinity for α2-autoreceptors compared to the (-)-isomer in some studies. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to series of imidazoline ligands to predict their binding affinities for α2-adrenoceptors and imidazoline receptors. These models aim to establish mathematical relationships between molecular descriptors (physicochemical, electronic, and structural properties) and biological activity. For imidazoline antihypertensive drugs, QSAR studies have identified descriptors such as partial atomic charges on nitrogen atoms in the heterocyclic ring, distribution coefficient, and molar refractivity as important factors influencing binding affinity. nih.govresearchgate.net These models can be used to predict the activity of novel compounds and guide the design of ligands with improved selectivity and affinity profiles. nih.gov
Systematic Analysis of Substituent Effects on Receptor Affinity and Functional Activity
Computational Approaches to Ligand-Receptor Interactions
Computational methods, such as molecular docking and dynamics simulations, are valuable tools for investigating the interactions between this compound and α2-adrenoceptors at an atomic level.
Molecular docking is used to predict the likely binding poses and affinities of ligands within the binding site of the receptor. For α2-adrenoceptors, which belong to the class A of G protein-coupled receptors (GPCRs), molecular models based on related crystal structures (such as the β2-adrenoceptor) have been used for docking studies. nih.gov These studies can reveal key interactions between the ligand and specific amino acid residues within the orthosteric binding pocket. nih.govacs.org Molecular dynamics simulations extend docking studies by simulating the time-dependent behavior of the ligand-receptor complex, providing insights into the stability of the binding pose, conformational changes in the receptor upon ligand binding, and the dynamics of interactions. acs.org While specific detailed docking and dynamics studies solely focused on this compound were not extensively detailed in the search results, these techniques are widely applied to idazoxan derivatives and α2-adrenoceptor ligands to understand their binding mechanisms and subtype selectivity. mdpi.comnih.govacs.org
Beyond the primary orthosteric binding site where endogenous ligands like norepinephrine (B1679862) and epinephrine (B1671497) bind, α2-adrenoceptors are known to possess allosteric binding sites. mdpi.comnih.govnih.govpnas.org Allosteric modulators bind to a site distinct from the orthosteric site and can influence the receptor's affinity for orthosteric ligands or modify the efficacy of signal transduction. pnas.org Amiloride (B1667095), for example, has been shown to interact with an allosteric site on α2-adrenoceptors, affecting the binding of antagonists like rauwolscine. nih.gov The existence of allosteric sites provides additional targets for developing novel therapeutic agents that can fine-tune α2-adrenoceptor activity. While the interaction of this compound specifically with allosteric sites was not highlighted, the presence and investigation of such sites on α2-adrenoceptors are relevant to the broader understanding of how ligands can modulate receptor function.
Molecular Docking and Dynamics Simulations with Alpha-2 Adrenoceptors
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are 3D quantitative structure-activity relationship (3D-QSAR) methods. These techniques aim to correlate the biological activity of a set of compounds with their 3D structural properties and their interactions with a defined probe atom placed on a grid surrounding the aligned molecules. CoMFA typically utilizes steric and electrostatic fields, while CoMSIA extends this by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor interactions.
Research involving 2-ethoxy idazoxan (RX811059), which is this compound, has utilized CoMFA in the context of studying ligands that interact with both imidazoline I2 receptors and alpha-2 adrenoceptors. A study investigating the effects of RX811059 and other compounds explored the role of molecular properties in their activity. This research employed classical 2-D QSAR methods (Hansch approach) alongside CoMFA. umich.edu The CoMFA analysis in this study incorporated the molecular lipophilicity potential (MLP) as an additional descriptor, in addition to the standard steric and electrostatic fields. umich.edu
The results from these computational studies, including the CoMFA analysis, were compared to findings from previous modeling studies of I2 receptor ligands. umich.edu The data were integrated into a more comprehensive model that included approximately sixty I2 receptor ligands. umich.edu While the specific quantitative details of the CoMFA model directly pertaining to this compound's alpha-2 adrenergic receptor activity, such as regression coefficients or detailed statistical parameters (e.g., q², r² values specifically for an alpha-2 focused model including this compound), were not extensively detailed in the available information, the application of CoMFA highlighted the significance of lipophilicity, steric, and electrostatic features in the interaction of these types of ligands with their target receptors. umich.edu
Due to the limitations of the available search results, a detailed data table presenting specific CoMFA/CoMSIA coefficients or comprehensive statistical validation parameters exclusively for this compound cannot be generated in this section.
Synthetic Methodologies and Chemical Derivatization
Synthetic Routes and Optimization for Ethoxyidazoxan
The synthesis of this compound is a multi-step process centered on assembling the benzodioxane and imidazoline (B1206853) core structures and then incorporating the ethoxy substituent. ontosight.ai
Key Synthetic Steps and Intermediates in Benzodioxane and Imidazoline Moiety Formation
The chemical structure of this compound features an imidazoline ring linked to a benzodioxane moiety. ontosight.ai The synthetic pathway typically begins with the formation of the benzodioxane ring. ontosight.ai This is followed by the introduction of the ethoxy group onto the benzodioxane structure. ontosight.ai The final key step involves the incorporation of the imidazoline ring to complete the this compound molecule. ontosight.ai
While specific detailed reaction schemes for this compound synthesis were not extensively detailed in the search results, the general approach involves building these two key heterocyclic systems. The benzodioxane moiety, a 1,4-benzodioxin (B1211060) ring system, can be synthesized through various methods, often starting from catechol derivatives or related precursors, involving cyclization reactions to form the dioxane ring fused to the benzene (B151609) ring. For example, the 1,4-benzodioxane (B1196944) scaffold can be synthesized from gallic acid through a series of chemical transformations. scirp.org The imidazoline ring, a five-membered heterocyclic ring containing two nitrogen atoms, is typically formed through the reaction of 1,2-diamines with carboxylic acids or their derivatives, nitriles, or other suitable precursors, followed by cyclization and dehydrogenation or other functional group transformations to achieve the desired saturation level and substituents. researchgate.netgoogle.com One-pot synthesis methods are also employed for the preparation of imidazoline derivatives, which can minimize reaction time and separation procedures. researchgate.net
Strategies for Efficient and Scalable Synthesis of the this compound Core
Achieving efficient and scalable synthesis of complex organic molecules like this compound is crucial for potential development and research. While specific strategies optimized for large-scale this compound production were not detailed, general approaches in chemical synthesis for scalability include optimizing reaction conditions (temperature, pressure, solvent, catalyst), utilizing cost-effective and readily available starting materials, minimizing the number of synthetic steps, and developing robust purification procedures. nih.gov Techniques such as one-pot reactions, which combine multiple steps into a single reaction vessel, can improve efficiency and reduce waste. researchgate.net Automated synthesis devices are increasingly used in radiopharmaceutical production to ensure viable and reproducible production chains, leading to sterile and pyrogen-free products with high radiochemical purity, which is relevant for potential radiolabeled analogues. dokumen.pub
Design and Synthesis of this compound Analogues
The design and synthesis of analogues of a lead compound like this compound are fundamental to medicinal chemistry research. This process involves modifying the core structure to investigate the impact of these changes on properties such as receptor affinity, selectivity, potency, and pharmacokinetic profiles.
Preparation of Radioligands and Fluorescent Probes for Receptor Mapping
Radiolabeled analogues of this compound are valuable tools for studying the distribution and binding of alpha-2 adrenergic receptors in biological systems, including in vivo imaging techniques like Positron Emission Tomography (PET). dokumen.pubresearchgate.net The preparation of radioligands typically involves incorporating a radioisotope, such as carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]), into the molecule at a suitable position without significantly altering its binding properties. dokumen.pub For example, a fluorinated alpha-2 adrenoceptor antagonist, 2-fluoroethoxy-idazoxan, based on ethoxy-idazoxan (RX811059), has been evaluated as a potential brain imaging agent. dokumen.pub This analogue, also known as RX841018, demonstrated the ability to cross the blood-brain barrier and showed selectivity over beta-adrenoceptors and imidazoline-2 binding sites. dokumen.pub The synthesis of [11C]-labeled radioligands often involves reactions like Pictet-Spengler cyclization with [11C]formaldehyde or methylation with [11C]methyl iodide. researchgate.netresearchgate.net The production of radiopharmaceuticals requires viable and reproducible synthesis chains, often utilizing automated synthesis devices to ensure high radiochemical purity and sterility. dokumen.pub
Fluorescent probes based on this compound could be synthesized for in vitro studies, such as receptor binding assays and cellular localization studies using fluorescence microscopy. This involves conjugating a fluorophore to the this compound structure. The site of attachment of the fluorescent label is important to minimize interference with receptor binding. Various fluorophores are available, and the synthesis involves forming a stable linkage between the compound and the fluorescent tag. atdbio.cominstras.comcrimsonpublishers.com Strategies for designing fluorescent probes often involve linking the fluorophore to the target molecule via a flexible linker. mdpi.com
Emerging Research Avenues and Translational Perspectives Preclinical Focus
Unresolved Questions Regarding Imidazoline (B1206853) I2 Receptor Molecular Identity and Intracellular Signaling Pathways
Despite significant research, the precise molecular identity of imidazoline I2 receptors (I2-IR) remains elusive. I2 binding sites are recognized by ligands like [³H]-idazoxan and [³H]-2-BFI with high affinity and are insensitive to norepinephrine (B1679862), distinguishing them from adrenergic receptors. nih.gov Historically, these non-adrenergic binding sites were broadly termed imidazoline receptors, with later research identifying at least two populations based on ligand sensitivity, leading to the classification of I1 and I2 receptors. nih.gov I2 receptors are defined as non-adrenergic binding sites that bind [³H]-idazoxan with high affinity. nih.gov
Early binding studies suggested differentiating I2 receptors into I2A (amiloride-sensitive) and I2B (amiloride-insensitive) subtypes based on their affinity for amiloride (B1667095). nih.gov Competition studies with various drugs often reveal biphasic curves, further indicating the heterogeneity of I2 receptors. nih.gov Biochemical investigations using polyclonal antiserum against imidazoline receptor proteins have identified multiple protein bands, suggesting that I2 receptors may be related to more than one protein. nih.gov While one protein (around 45 kD) has been linked to brain creatine (B1669601) kinase, the identities of other protein bands remain unknown. nih.govnih.gov It is still unclear how much of the reported pharmacological effects of I2 receptor ligands are attributable to their activity on brain creatine kinase or other I2 receptor-related proteins. nih.gov
The lack of consensus regarding the nature of I2 receptors highlights the ongoing need for research to fully characterize these binding sites. nih.gov It is evident that I2 receptors likely represent a group of heterogeneous proteins recognized by ligands such as idazoxan (B1206943) and 2-BFI, with some potentially related to monoamine oxidases (MAO) and others not. nih.gov Cellular distribution studies have shown I2 receptors primarily on the outer mitochondrial membrane, potentially acting as allosteric binding sites for MAO-A and -B. nih.gov However, MAO cannot account for all I2 receptor binding, as non-MAO I2 binding sites have been observed in MAO knockout mice. nih.gov
The precise intracellular signaling pathways activated by Ethoxyidazoxan and other I2 receptor ligands are also not fully characterized. The elusive nature of I2 receptor identity contributes to the challenge in defining their signaling cascades. researchgate.net
Further Characterization of Discrete I2 Receptor Components and Their Unique Pharmacological Effects
Studies have shown that I2-IR subtypes differ in their pharmacological profiles. nih.gov For instance, I2-IR labeled with [³H]idazoxan or [³H]2-BFI in rabbit cerebral cortex (I2A-IR) show higher affinities for amiloride and its analogs compared to those in rat cerebral cortex (I2B-IR). nih.gov Differences in potency for various drugs like medetomidine, bromoxidine, moxonidine, and clorgyline have also been observed between I2A-IR and I2B-IR. nih.gov These findings underscore the heterogeneity of I2 receptors and the need to further delineate the pharmacological characteristics of each component.
Understanding the specific protein identities corresponding to these pharmacologically distinct I2 receptor components is a critical area of ongoing research. This knowledge is essential for developing more selective ligands and fully elucidating the therapeutic potential of targeting specific I2 receptor subtypes.
Advanced Neurobiological Studies on this compound-Mediated Central Effects
This compound is known to act as an alpha-2 adrenoceptor antagonist. nih.gov Alpha-2 adrenoceptors play a role in regulating neurotransmitter release, including norepinephrine, 5-HT, and dopamine (B1211576) in the central nervous system. nih.gov Antagonism of alpha-2 adrenoceptors can lead to increased levels of these monoamines. nih.gov this compound (also referred to as RX811059) has been reported to produce behavioral activation and increase noradrenaline levels in the brain in animal studies. nih.gov
Beyond its alpha-2 adrenoceptor activity, this compound also interacts with imidazoline I2 receptors. nih.gov I2 receptor ligands have demonstrated various centrally mediated effects, including antinociception and neuroprotection in preclinical investigations. nih.govresearchgate.net While the precise mechanisms underlying these effects are still being investigated, studies with I2 receptor ligands like 2-BFI and CR4056 have shown antinociceptive effects in animal models of pain, which were antagonized by idazoxan, suggesting I2 receptor mediation. nih.gov
Advanced neurobiological studies are needed to fully delineate the central effects mediated specifically by this compound's interaction with I2 receptors, distinguishing them from its alpha-2 adrenoceptor activity. This involves employing techniques to selectively target or modulate I2 receptors and assess the resulting neurobiological and behavioral outcomes. Given the potential involvement of I2 receptors in neurological disorders such as pain and stroke, further research into this compound's effects in relevant animal models is warranted. nih.gov
Development of Novel Chemical Probes and Tools for Adrenergic and Imidazoline Receptor Research
The development of novel and highly selective chemical probes and tools is crucial for advancing research on adrenergic and imidazoline receptors, including the elusive I2 receptor subtypes. Selective ligands are essential for dissecting the roles of specific receptor populations and their associated signaling pathways. researchgate.net
Historically, research on imidazoline receptors has been challenged by the lack of highly selective ligands. nih.gov Efforts have been made to develop compounds with high affinity and selectivity for I2 receptors over alpha-2 and alpha-1 adrenoceptors. nih.gov For example, compounds like tracizoline (B1236551) and benazoline have been developed with unprecedented selectivity for I2 receptors, serving as valuable tools for studying I receptor structure and function. nih.gov
The ongoing development of novel chemical entities with improved selectivity profiles for specific I2 receptor components is necessary to overcome the limitations posed by the heterogeneity of these binding sites. These probes can be utilized in binding studies, functional assays, and in vivo experiments to better understand the distribution, function, and pharmacological relevance of discrete I2 receptor populations.
Furthermore, the development of tools such as fluorescent ligands or photoaffinity labels for I2 receptors could facilitate their visualization and biochemical characterization. Covalent functionalization of G protein-coupled receptors (GPCRs), while I2 receptors are not GPCRs, highlights the broader approaches to developing probes for receptor targets, which could potentially be adapted or inspire strategies for I2 receptor research. rsc.org
Application of Advanced Animal Models and In Vitro Systems for Comprehensive Preclinical Evaluation
Advanced in vitro systems, such as organ-on-a-chip models and 3D cell cultures, are increasingly being utilized in preclinical research to provide more physiologically relevant insights and reduce reliance on animal testing. mdpi.cominsphero.com These models can mimic human or animal organ functions with greater accuracy, supporting applications like toxicity screening and mechanistic studies. insphero.com For example, 3D liver microtissues derived from different species can be used to compare drug cytotoxicity and investigate species-specific mechanisms of toxicity. insphero.com
Applying these advanced in vitro systems to study this compound's effects at the cellular and tissue level could provide valuable data on its interactions with specific receptor populations and downstream signaling events in a controlled environment. This could complement in vivo studies and help bridge the gap between preclinical findings and potential human relevance.
Furthermore, the use of specialized animal models, including genetically engineered models or those mimicking specific disease states relevant to potential I2 receptor-mediated effects (e.g., pain or neurological disorders), can provide insights into the in vivo efficacy and mechanisms of this compound. nih.govfrontiersin.org Combining data from both advanced in vitro systems and carefully selected animal models can offer a more comprehensive preclinical evaluation.
Integration of Multi-Omics Data for Holistic Mechanistic Understanding of this compound Activity
Integrating multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential for gaining a holistic mechanistic understanding of this compound's activity. nih.govarxiv.orgmdpi.com Biological systems are complex, with interactions and feedback loops occurring at multiple molecular levels. researchgate.net Single-omics approaches provide only a partial view of these intricate processes. researchgate.net
By integrating data from different omics layers, researchers can gain a more comprehensive picture of how this compound interacts with its targets and influences downstream biological pathways. nih.govarxiv.org This can involve analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound treatment in relevant cell lines, tissues, or animal models.
Computational methods and bioinformatics tools are essential for integrating and interpreting large multi-omics datasets. arxiv.orgmdpi.com These approaches can help identify key molecular networks, pathways, and potential biomarkers associated with this compound's effects. arxiv.orgnih.gov For example, multi-omics analysis has been used to identify regulatory SNPs potentially involved in disease mechanisms and drug response. nih.gov
Applying multi-omics strategies to this compound research could help elucidate the full spectrum of its molecular effects, identify previously unrecognized targets or pathways, and provide a deeper understanding of the complex interplay between its interaction with adrenergic and imidazoline receptors and the resulting cellular and physiological outcomes. This integrated approach is crucial for translating preclinical findings into potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
